6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
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Overview
Description
6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This particular compound is notable for its unique structure, which includes both a triazine ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Cyanuric chloride is added to a solution of dimethylamine in the chosen solvent. The mixture is stirred and allowed to react, forming the desired triazine derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger reactors and more efficient mixing techniques to handle the increased volume of reactants.
Optimization: Fine-tuning reaction conditions to maximize yield and purity while minimizing waste and by-products.
Automation: Employing automated systems for precise control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Oxidized Products: Oxidized triazine derivatives with altered electronic properties.
Reduced Products: Reduced forms of the compound with different functional groups.
Scientific Research Applications
6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways, gene expression, and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(dimethylamino)-1,3,5-triazine: A related triazine derivative with similar chemical properties.
Hexamethylmelamine: Another triazine compound known for its antitumor activity.
2-Amino-4,6-dimethyl-1,3,5-triazine: A simpler triazine derivative with different reactivity.
Uniqueness
6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its combination of a triazine ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
52752-90-6 |
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Molecular Formula |
C14H19N5O |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methylphenol |
InChI |
InChI=1S/C14H19N5O/c1-9-6-7-11(20)10(8-9)12-15-13(18(2)3)17-14(16-12)19(4)5/h6-8,20H,1-5H3 |
InChI Key |
NNRFBSFDCJNBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC(=NC(=N2)N(C)C)N(C)C |
Origin of Product |
United States |
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